Boc-Arg-OH
Overview
Description
The compound tert-Butoxycarbonyl-L-arginine (Boc-L-Arg-OH) is an amino acid derivative used extensively in peptide synthesis. It is a white solid powder that is slightly soluble in water and organic solvents such as methanol and ethanol . This compound is primarily used as a building block in the synthesis of peptides and proteins .
Mechanism of Action
Mode of Action
Boc-Arg-OH is a Boc-protected form of arginine . The Boc group serves as a protective group for the amino group of arginine, preventing it from participating in unwanted side reactions during chemical synthesis . This allows for more precise control over the reactions involving the amino acid.
Biochemical Pathways
This compound is primarily used as an intermediate in biochemical and organic synthesis . It is often used in the synthesis of peptides, where it serves as a protected form of arginine . The Boc group can be removed after the desired reactions have taken place, yielding the active form of arginine.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides without unwanted side reactions . By protecting the amino group of arginine, this compound allows for more precise control over peptide synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of Boc group removal can be affected by the pH of the solution, the temperature, and the presence of other chemicals . Therefore, careful control of the reaction environment is necessary when using this compound in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
tert-Butoxycarbonylation: The preparation of tert-Butoxycarbonyl-L-arginine involves the reaction of L-arginine with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Hydrochloride Formation: The tert-Butoxycarbonyl-L-arginine is then reacted with hydrochloric acid to form tert-Butoxycarbonyl-L-arginine hydrochloride.
Industrial Production Methods: The industrial production of tert-Butoxycarbonyl-L-arginine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butoxycarbonyl-L-arginine can undergo substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include acids and bases that facilitate the removal or replacement of the tert-butoxycarbonyl group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of L-arginine .
Scientific Research Applications
Chemistry:
Peptide Synthesis: tert-Butoxycarbonyl-L-arginine is widely used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function.
Medicine:
Industry:
Comparison with Similar Compounds
- tert-Butoxycarbonyl-L-lysine (Boc-Lys-OH)
- tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH)
- tert-Butoxycarbonyl-L-tryptophan (Boc-Trp-OH)
Comparison:
- Uniqueness: tert-Butoxycarbonyl-L-arginine is unique due to its guanidino group, which imparts distinct chemical properties compared to other amino acids .
- Applications: While similar compounds are also used in peptide synthesis, tert-Butoxycarbonyl-L-arginine is particularly valuable in the synthesis of peptides that require the presence of a guanidino group .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIYOPBCOPMSS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160126 | |
Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-76-6 | |
Record name | N-tert-Butoxycarbonyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-(tert-butoxycarbonyl)-L-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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